2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-thiazine core with a 2-bromophenyl group at position 4, a 4-methylbenzyl substituent at position 6, and a nitrile group at position 2. Its structural complexity arises from the integration of bromine (electron-withdrawing) and methylbenzyl (hydrophobic) groups, which may influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-10-12-17(13-11-16)15-30-22-9-5-3-7-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-6-2-4-8-21(18)27/h2-13,23H,15,29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMZIEUUVFUCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects, antimicrobial properties, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 538.39 g/mol. The structure features a benzothiazine core with various substituents that influence its biological activity.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives, including the target compound. Key findings include:
- Reduction of Cytotoxicity : In vitro experiments demonstrated that the compound significantly reduces glutamate-induced cytotoxicity in neuroblastoma cells (SH-SY5Y) by limiting reactive oxygen species (ROS) formation. A reduction of approximately 20-40% in ROS was observed at a concentration of 10 µM .
- Voltage-Dependent Ion Channel Inhibition : The compound exhibited inhibitory effects on neuronal voltage-dependent Na and Ca channels, which are crucial for maintaining neuronal excitability and preventing excitotoxicity .
2. Antimicrobial Activity
Benzothiazine derivatives have shown varying degrees of antimicrobial activity. The compound's structural characteristics suggest potential efficacy against bacterial strains:
- Gram-Positive Bacteria : Studies indicate that certain benzothiazine derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) ranged from 25 to 600 µg/mL for various derivatives, indicating moderate to weak activity depending on the substituents present .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research:
- Monoamine Oxidase (MAO) Inhibition : In vitro tests have shown that related compounds can selectively inhibit MAO-A and MAO-B enzymes. This inhibition is relevant for the treatment of neurodegenerative diseases, as MAO plays a significant role in neurotransmitter metabolism .
Case Study: Neuroprotective Properties
A study evaluated the neuroprotective effects of various benzothiazine derivatives on SH-SY5Y cells subjected to oxidative stress induced by glutamate. The results indicated that pre-treatment with these compounds resulted in a significant decrease in cell death and ROS formation compared to untreated controls. Specifically, compounds similar to the target showed promise in protecting neuronal cells from oxidative damage .
Case Study: Antimicrobial Efficacy
In another research effort focused on the antimicrobial properties of benzothiazine derivatives, several compounds were synthesized and tested against common bacterial strains. The study found that compounds with specific substitutions exhibited enhanced antibacterial activity, suggesting that structural modifications could optimize their efficacy against pathogens .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with derivatives reported in the evidence. Key comparisons include:
Structural Analogues
Key Findings
The 4-methylbenzyl substituent enhances hydrophobicity, which may improve membrane permeability relative to polar groups like hydroxymethyl in 6d .
Biological Activity: Pyranobenzothiazines with sulfone groups (e.g., 6d and 7q in ) exhibit monoamine oxidase (MAO) inhibition, with selectivity driven by substituents. For example:
- Electron-deficient groups (e.g., bromine) favor MAO-A inhibition (IC₅₀ ~ 0.1 µM for 6d) due to interactions with polar residues in the MAO-A active site .
- Bulky hydrophobic groups (e.g., methylbenzyl) may shift selectivity toward MAO-B, as seen in compound 7r .
Synthetic Pathways :
- The target compound likely follows a route similar to 6d , substituting 4-bromobenzyl aldehyde with 2-bromophenyl and 4-methylbenzyl precursors. Yield optimization may require adjusting reaction time or catalyst loading.
Spectroscopic Data: IR spectra of analogues (e.g., 6d ) show characteristic peaks for nitrile (~2191 cm⁻¹) and NH₂ (~3406 cm⁻¹), consistent with the target compound’s expected profile. NMR data for pyranobenzothiazines (e.g., 3s ) reveal deshielded protons near electronegative groups (e.g., δ 7.64–7.42 ppm for aromatic protons adjacent to bromine).
Thermal Stability
- Melting points for related compounds range from 170–216°C , suggesting the target compound’s stability is comparable.
Preparation Methods
Reaction Mechanism and Intermediate Formation
The mechanism unfolds in three stages:
- Knoevenagel Adduct Formation : 2-Bromobenzaldehyde reacts with malononitrile to generate an α,β-unsaturated nitrile intermediate.
- Nucleophilic Attack : The benzothiazinone dioxide attacks the electrophilic β-carbon of the adduct, forming a tetrahedral intermediate.
- Cyclization and Aromatization : Intramolecular cyclization yields the pyrano[3,2-c]benzothiazine core, followed by oxidation to stabilize the sulfone groups.
Key intermediates, such as bis-adducts or triethylammonium salts, may form reversibly but are redirected toward the final product using excess nitrile or elevated temperatures.
Stepwise Synthesis and Functionalization
Preparation of 1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide
The benzothiazinone dioxide precursor is synthesized from 2-aminobenzenethiol through:
- Sulfonation : Treatment with chlorosulfonic acid to introduce sulfone groups.
- Cyclization : Reaction with ethyl chloroformate in basic conditions to form the benzothiazinone ring.
Example Protocol :
Three-Component Reaction Optimization
Critical parameters for the 3CR include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Triethylamine (1.5 eq) | 89% |
| Solvent | Ethanol | 85% |
| Temperature | Reflux (78°C) | 91% |
| Reaction Time | 8–12 h | 88% |
Side products like bis-adducts are minimized by maintaining a 1:1:1 molar ratio and gradual reagent addition.
Alternative Routes and Comparative Analysis
Epoxide-Mediated Cyclization
A secondary route involves epoxide intermediates:
- Epoxide (26) derived from 2-bromostyrene oxide reacts with benzothiazinone dioxide.
- Ring-opening and subsequent cyclization yield the pyrano-benzothiazine framework.
Limitations : Prolonged reaction times (25 h) and moderate yields (60%).
Bioinspired Synthesis via o-Quinone Intermediates
Halloran’s method employs o-quinones and cysteine derivatives:
- N-Boc-l-cysteine ester reacts with o-quinone to form a sulfur-catechol adduct.
- Oxidative cyclization using phenyl iodoacetic acid (PIDA) generates the benzothiazine core.
This route offers regioselectivity but requires stringent anhydrous conditions and multiple purification steps.
Structural Characterization and Validation
The final compound is validated using:
- 1H NMR : Aromatic protons (δ 6.50–7.80 ppm), NH2 (δ 4.91 ppm, br s).
- 13C NMR : Nitrile carbon (δ 118–120 ppm), sulfone carbons (δ 52–55 ppm).
- HRMS : Molecular ion peak at m/z 534.44 (C26H20BrN3O3S).
Challenges and Mitigation Strategies
- Bis-Adduct Formation : Addressed by using excess malononitrile (1.5 eq) and controlled pH.
- Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility during alkylation.
- Oxidation Side Reactions : Antioxidants (e.g., BHT) are added during sulfonation steps.
Industrial and Pharmacological Relevance
The compound’s structural complexity makes it a candidate for kinase inhibition or antimicrobial activity. Scalable synthesis requires:
- Flow Chemistry : Continuous processing to manage exothermic steps.
- Catalyst Recycling : Immobilized triethylamine on silica gel reduces waste.
Q & A
Q. What are the common synthetic pathways for synthesizing pyranobenzothiazine derivatives like this compound?
The synthesis typically involves multistep reactions starting with methyl anthranilate, followed by N-benzylation/methylation, ring closure with sodium hydride, and multicomponent reactions with malononitrile and substituted benzaldehydes. Key intermediates include 2,1-benzothiazine 2,2-dioxides, which are further functionalized to yield the final product. Reaction optimization using acetic anhydride/acetic acid mixtures and sodium acetate can achieve yields >90% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR signals at δ 7.51–7.57 (aromatic protons) and δ 12.14 (NH) confirm structural motifs, while HRMS (e.g., m/z 331.0116) validates molecular weight. IR spectroscopy identifies functional groups like nitriles (≈2,220 cm⁻¹) .
Q. How is the biological activity of this compound initially screened?
In vitro enzyme inhibition assays against monoamine oxidase (MAO) isoforms A and B are standard. For example, selective MAO-B inhibitors like compound 6h (IC₅₀ < 1 µM) are identified via fluorometric or spectrophotometric methods. Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) determine potency and mechanism .
Advanced Research Questions
Q. What computational methods elucidate the binding interactions of this compound with MAO isoforms?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze ligand-receptor interactions. Docking studies reveal hydrogen bonding between the amino group and MAO-B’s FAD cofactor, while hydrophobic interactions with the bromophenyl moiety enhance selectivity .
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
Statistical methods like factorial design screen variables (e.g., solvent ratio, temperature, catalyst loading). For instance, a 2³ factorial design identified acetic anhydride/acetic acid (1:2 v/v) and 80°C as optimal for achieving >90% yield while minimizing side reactions .
Q. How to resolve contradictions in biological activity data (e.g., dual MAO-A/B inhibition)?
Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., bromophenyl vs. methylbenzyl groups). Dual inhibitors like compound 7q may exploit shared hydrophobic pockets in MAO-A/B, validated via competitive binding assays and mutagenesis studies .
Q. What role does X-ray crystallography play in confirming the compound’s structure?
Single-crystal X-ray diffraction provides absolute configuration data. For related compounds, crystallography confirmed dihedral angles (e.g., 85.2° between pyrano and benzothiazine rings) and hydrogen-bonding networks critical for stability .
Q. How do solvent polarity and proticity affect the reaction yield of this compound?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closure steps, while protic solvents (e.g., ethanol) stabilize intermediates. Solvent screening via Hansen solubility parameters showed acetic acid improves cyclization efficiency by stabilizing transition states .
Q. What strategies improve selectivity for MAO-B over MAO-A?
Introducing electron-withdrawing groups (e.g., bromine) at the 2-position of the phenyl ring enhances MAO-B affinity. Pharmacophore modeling identifies steric clashes with MAO-A’s Ile-335 residue, guiding selective inhibitor design .
Q. How can AI and COMSOL Multiphysics integrate with experimental workflows?
AI-driven reaction path search algorithms (e.g., ICReDD’s quantum chemical workflows) predict feasible synthetic routes. COMSOL simulates mass transfer limitations in scaled-up reactions, optimizing parameters like stirring rate and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
